4-Methylcyclohexylamine
Overview
Description
trans-4-Methylcyclohexanamine: is an organic compound with the molecular formula C7H15N . It is a colorless to light yellow liquid that is slightly soluble in DMSO and methanol . This compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Schiff’s Base Isomerization: One method involves the isomerization of a Schiff’s base using a strong base in solvents like aliphatic ethers or cyclic ethers.
Rearrangement Reaction: Another method uses trans-4-Methylcyclohexanecarboxylic acid as a raw material.
Industrial Production Methods: The industrial production of trans-4-Methylcyclohexanamine typically involves the rearrangement reaction due to its higher yield and suitability for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Methylcyclohexanamine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various amines.
Substitution: The compound can participate in substitution reactions, especially nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclohexylamines.
Scientific Research Applications
Chemistry: : trans-4-Methylcyclohexanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: : It is used in the development of enzyme inhibitors, particularly for T. cruzi, the causative agent of Chagas disease .
Medicine: : The compound is a key intermediate in the synthesis of glimepiride, an antidiabetic drug .
Industry: : It is used in the production of fine chemicals and as a reagent in various organic synthesis processes .
Mechanism of Action
trans-4-Methylcyclohexanamine exerts its effects primarily through its role as an intermediate in the synthesis of enzyme inhibitors. It targets specific enzymes in the metabolic pathways of parasites like T. cruzi, thereby inhibiting their growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar in structure but lacks the methyl group at the 4-position.
4-Methylcyclohexanol: Similar but contains a hydroxyl group instead of an amine group.
4-Methylcyclohexanone: Contains a ketone group instead of an amine group.
Uniqueness: : trans-4-Methylcyclohexanamine is unique due to its specific structural configuration, which makes it particularly effective as an intermediate in the synthesis of pharmaceuticals like glimepiride .
Properties
IUPAC Name |
4-methylcyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-2-4-7(8)5-3-6/h6-7H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMVBYPXNKCPAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Record name | P-AMINOCYCLOHEXYLMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12272 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064232, DTXSID801307354, DTXSID601309835 | |
Record name | Cyclohexanamine, 4-methyl- | |
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Record name | trans-4-Methylcyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801307354 | |
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Record name | cis-4-Methylcyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601309835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-aminocyclohexylmethane appears as a colorless viscous oily liquid with almost no odor. Contact with the skin, eyes and mucous membranes causes severe chemical burns. Toxic by skin absorption. Toxic ammonia and nitrogen oxides may be released upon exposure to fire. | |
Record name | P-AMINOCYCLOHEXYLMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12272 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
2523-56-0, 6321-23-9, 2523-55-9 | |
Record name | P-AMINOCYCLOHEXYLMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12272 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-Methylcyclohexylamine | |
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Record name | Cyclohexanamine, 4-methyl-, cis- | |
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Record name | 4-Methylcyclohexylamine | |
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Record name | 4-Methylcyclohexylamine | |
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Record name | Cyclohexanamine, 4-methyl- | |
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Record name | Cyclohexanamine, 4-methyl- | |
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Record name | trans-4-Methylcyclohexylamine | |
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Record name | cis-4-Methylcyclohexanamine | |
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Record name | 4-methylcyclohexylamine, mixed isomers | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Cyclohexanamine, 4-methyl-, trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.213 | |
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Record name | cis-4-Methylcyclohexylamine | |
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Record name | 4-Methylcyclohexylamine, trans- | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | 4-Methylcyclohexylamine, cis- | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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